![molecular formula C12H20ClN3O B2706127 2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1713162-99-2](/img/structure/B2706127.png)
2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (2C3M1T) is a novel compound with a wide range of potential applications in scientific research. It is a synthetic small molecule with a unique structure that has been found to have some interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CCR5 Receptor Antagonists for HIV Treatment
Research on compounds with a triazaspiro[4.5]dec structure has shown applications in the development of HIV treatment options. For instance, noncompetitive allosteric antagonists of the CCR5 receptor have been studied for their potent antiviral effects against HIV-1. These studies delve into the receptor-based mechanism of action of these compounds, offering insights into how structural variations can impact their efficacy and potential resistance profiles in clinical applications (Watson et al., 2005).
Antimicrobial and Anticancer Agents
Compounds with a 1,2,4,8-tetraazaspiro[4.5]dec structure have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant antimicrobial activity against various microbial strains. This suggests that similar structural compounds, including those with the 2-Cyclobutyl-3-methyl triazaspiro[4.5]dec core, could be promising candidates for developing new antimicrobial agents (Dalloul et al., 2017).
Antidiabetic and Anticancer Applications
Research into spirothiazolidines and related structures has explored their potential as anticancer and antidiabetic agents. Compounds have been synthesized that showed significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as exhibiting therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, suggesting potential for antidiabetic applications (Flefel et al., 2019).
Neurological Disorder Treatments
Novel histamine H3 receptor antagonists with triazaspiro[4.5]decane structures have been studied for their potential in treating neurological disorders, such as Alzheimer's disease. These compounds demonstrated high affinity for H3 receptors and showed promising preclinical efficacy in improving cognitive performance, highlighting their potential as therapeutic agents for dementia and cognitive disorders (Medhurst et al., 2007).
Eigenschaften
IUPAC Name |
2-cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-15-10(9-3-2-4-9)14-12(11(15)16)5-7-13-8-6-12;/h9,13H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYBSADOEZKPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2(C1=O)CCNCC2)C3CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.